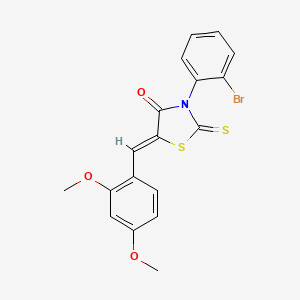

![molecular formula C24H17BrClNO5 B12135655 2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)

2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromphenoxy)-N-{2-[(3-Chlor-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamid ist eine komplexe organische Verbindung, die einen Benzofuran-Kern aufweist, der mit Bromphenoxy- und Chlormethoxyphenyl-Gruppen substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Bromphenoxy)-N-{2-[(3-Chlor-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamid beinhaltet typischerweise mehrere Schritte:

Bildung des Benzofuran-Kerns: Dies kann durch die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Bromphenoxy-Gruppe: Dieser Schritt beinhaltet oft eine nucleophile Substitutionsreaktion, bei der ein Bromphenol-Derivat mit einer geeigneten Abgangsgruppe am Benzofuran-Kern reagiert.

Anlagerung der Chlormethoxyphenyl-Gruppe: Dies kann durch eine Friedel-Crafts-Acylierungsreaktion erfolgen, bei der der Benzofuran-Kern in Gegenwart eines Lewis-Säure-Katalysators mit einem Chlormethoxyphenyl-Derivat acyliert wird.

Schlussendliche Acetamid-Bildung: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Acylierungsmittel, um die Acetamid-Gruppe zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsmethoden umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Phenylgruppen, was zur Bildung von Chinonen und anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können auf die Carbonyl- und aromatischen Gruppen abzielen, was möglicherweise zur Bildung von Alkoholen und reduzierten aromatischen Systemen führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Chinonen führen, während Reduktion Alkohole und substituierte Aromaten erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Transformationen und die Entwicklung neuer Synthesemethoden.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit biologischen Zielen interagieren könnte, was sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht werden. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, könnte sie zu einem Kandidaten für die Behandlung verschiedener Krankheiten machen.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt werden. Ihre einzigartige Struktur könnte Polymeren, Beschichtungen und anderen Materialien wünschenswerte Eigenschaften verleihen.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Bromphenoxy)-N-{2-[(3-Chlor-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamid beinhaltet wahrscheinlich seine Interaktion mit bestimmten molekularen Zielstrukturen. Dies könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation ihrer Aktivität führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und erfordern weitere Untersuchungen.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further investigation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Chlorphenoxy)-N-{2-[(3-Brom-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamid

- 2-(4-Methoxyphenoxy)-N-{2-[(3-Chlor-4-bromphenyl)carbonyl]-1-benzofuran-3-yl}acetamid

- 2-(4-Fluorphenoxy)-N-{2-[(3-Chlor-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamid

Einzigartigkeit

Die Einzigartigkeit von 2-(4-Bromphenoxy)-N-{2-[(3-Chlor-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamid liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und physikalische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, da es im Vergleich zu seinen Analoga einzigartige Interaktionen und Reaktivität bieten kann.

Eigenschaften

Molekularformel |

C24H17BrClNO5 |

|---|---|

Molekulargewicht |

514.7 g/mol |

IUPAC-Name |

2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide |

InChI |

InChI=1S/C24H17BrClNO5/c1-30-20-11-6-14(12-18(20)26)23(29)24-22(17-4-2-3-5-19(17)32-24)27-21(28)13-31-16-9-7-15(25)8-10-16/h2-12H,13H2,1H3,(H,27,28) |

InChI-Schlüssel |

SOCZOBBZLJGDRR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Br)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)

![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)

![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)

![(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135642.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)

![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)